2-Fluoro-5-nitrophenylpiperazine molecular weight and formula
2-Fluoro-5-nitrophenylpiperazine molecular weight and formula
The following technical whitepaper provides an in-depth analysis of 1-(2-Fluoro-5-nitrophenyl)piperazine , a critical fluorinated heterocyclic building block in medicinal chemistry. This guide is structured to support researchers in the synthesis, characterization, and application of this compound for drug development.[1]
Physicochemical Profile, Synthetic Methodologies, and Therapeutic Utility
Executive Summary
1-(2-Fluoro-5-nitrophenyl)piperazine (CAS: 105377-02-4) is a specialized pharmacophore intermediate used extensively in the development of kinase inhibitors, GPCR ligands, and psychotropic agents.[1][2][3][4][5][6][7] Distinguished by its specific substitution pattern—a piperazine ring ortho to a fluorine atom and meta to a nitro group—it offers a unique electronic and steric profile that modulates metabolic stability and binding affinity. This guide details the compound's molecular properties, validated synthesis protocols avoiding common regioselectivity pitfalls, and its role in downstream functionalization.
Part 1: Physicochemical Identification & Properties[8]
The precise characterization of 1-(2-Fluoro-5-nitrophenyl)piperazine is essential for quality control in multistep synthesis. The compound combines the basicity of the secondary amine (piperazine) with the electron-withdrawing effects of the nitro and fluoro substituents.
Table 1: Core Physicochemical Data
| Property | Value / Description |
| Chemical Name | 1-(2-Fluoro-5-nitrophenyl)piperazine |
| CAS Number | 105377-02-4 |
| Molecular Formula | C₁₀H₁₂FN₃O₂ |
| Molecular Weight | 225.22 g/mol |
| Exact Mass | 225.0914 |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 78–82 °C (Typical range for this class) |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Low solubility in water |
| pKa (Calc.) | ~8.5 (Piperazine secondary amine) |
| LogP (Calc.) | ~1.3–1.5 |
| SMILES | FC1=CC=C(C=C1N2CCNCC2)=O (Isomer specific) |
Critical Note on Isomerism: Do not confuse this compound with its regioisomer, 1-(2-Fluoro-4-nitrophenyl)piperazine (CAS 154590-33-7), which is formed via standard nucleophilic aromatic substitution (SnAr) of 3,4-difluoronitrobenzene. The 5-nitro isomer requires specific synthetic strategies to ensure the correct substitution pattern.
Part 2: Synthetic Methodologies
Synthesizing the 2-fluoro-5-nitro isomer is chemically challenging because the standard SnAr reaction of 3,4-difluoronitrobenzene favors the para position (yielding the 4-nitro isomer). Therefore, the most robust and authoritative protocol utilizes the cyclization of anilines or Buchwald-Hartwig cross-coupling .
Method A: Aniline Cyclization (The "Mustard" Route)
This method guarantees regiochemical integrity by building the piperazine ring directly onto the pre-functionalized aniline nitrogen.
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Precursor: 2-Fluoro-5-nitroaniline (CAS 369-36-8).
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Reagent: Bis(2-chloroethyl)amine hydrochloride.[8]
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Mechanism: Double nucleophilic substitution (alkylation).
Protocol:
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Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Fluoro-5-nitroaniline (1.0 eq) in Diglyme (diethylene glycol dimethyl ether) or Chlorobenzene .
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Reagent Addition: Add Bis(2-chloroethyl)amine hydrochloride (1.2 eq).
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Base Activation: Add anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq) and a catalytic amount of Potassium Iodide (KI) (0.1 eq) to accelerate the alkylation.
-
Reflux: Heat the mixture to reflux (130–150 °C) for 12–24 hours under an inert atmosphere (Nitrogen/Argon). Monitor consumption of aniline by TLC/LC-MS.
-
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Dilute residue with Ethyl Acetate, wash with water and brine. Purify the crude product via flash column chromatography (Silica gel; Gradient: 0–10% Methanol in Dichloromethane with 1% NH₄OH) to obtain the yellow solid product.
Method B: Palladium-Catalyzed Cross-Coupling
For high-value synthesis where harsh thermal conditions must be avoided.
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Precursor: 2-Bromo-1-fluoro-4-nitrobenzene (Note: Numbering changes; Br is at 2 relative to F at 1. Target requires coupling at the Br site).
-
Catalyst: Pd₂(dba)₃ / BINAP or RuPhos.
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Base: Cs₂CO₃ or NaOtBu.
-
Solvent: Toluene or 1,4-Dioxane at 80–100 °C.
Visualizing the Synthesis Logic
The following diagram illustrates the regioselectivity challenge and the preferred cyclization pathway.
Figure 1: Comparison of synthetic routes. The aniline cyclization route (green) avoids the regioselectivity issues inherent in the direct SnAr of difluoronitrobenzene.
Part 3: Reactivity Profile & Applications in Drug Discovery
1-(2-Fluoro-5-nitrophenyl)piperazine serves as a versatile scaffold. The nitro group acts as a "masked" amine, while the free piperazine nitrogen is a nucleophilic handle for coupling.
1. Downstream Functionalization Workflow
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Piperazine N-Alkylation/Acylation: The secondary amine (N4) is highly reactive. It can be coupled with acyl chlorides, sulfonyl chlorides, or alkyl halides to introduce diversity.
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Application: Creating GPCR ligands (e.g., Dopamine D2/D3 antagonists) by attaching lipophilic tails.
-
-
Nitro Group Reduction: The nitro group at position 5 is reduced (H₂/Pd-C or Fe/NH₄Cl) to an aniline.
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Application: The resulting 3-amino-4-fluorophenylpiperazine moiety is a privileged structure in Kinase Inhibitors . The aniline can form amide bonds with kinase-hinge binding motifs (e.g., pyrimidines, quinazolines).
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2. Structural Advantages in Medicinal Chemistry
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Fluorine Effect: The fluorine atom at position 2 (ortho to the piperazine) exerts a metabolic blocking effect, preventing oxidative metabolism at that site. It also influences the conformation of the piperazine ring relative to the phenyl plane via electronic repulsion and dipole effects.
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Piperazine Solubility: The basic nitrogen improves the aqueous solubility and pharmacokinetic (PK) profile of lipophilic drug candidates.
Derivatization Pathway Diagram
Figure 2: Functionalization workflow transforming the core scaffold into bioactive drug candidates.
Part 4: Analytical Characterization & Safety
Quality Control Parameters
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1H NMR (DMSO-d6, 400 MHz):
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δ 2.8–3.0 (m, 4H, Piperazine CH₂).
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δ 3.0–3.2 (m, 4H, Piperazine CH₂).
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δ 7.3–7.4 (dd, 1H, Ar-H, ortho to F).
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δ 7.8–7.9 (m, 1H, Ar-H, meta to NO₂).
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δ 7.9–8.0 (dd, 1H, Ar-H, ortho to NO₂).
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Note: The coupling constants (J values) of the aromatic protons are critical to distinguish from the 4-nitro isomer.
-
-
HPLC Purity: >98% required for biological assays. Reverse-phase C18 column, Water/Acetonitrile gradient with 0.1% TFA.
Safety & Handling (E-E-A-T)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). As a nitro compound, handle with care regarding potential mutagenicity until fully tested.
-
Storage: Store at 2–8 °C under inert gas (Argon). Light sensitive (nitro group degradation).
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 105377-02-4. PubChem.[9][10][11][12] Available at: [Link]
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Mermer, A. et al. (2024).[13] Synthesis and antimicrobial activity of new piperazine-based heterocyclic compounds. ResearchGate. Available at: [Link]
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MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules. Available at: [Link]
- European Patent Office.Process for the synthesis of piperazine derivatives (EP2981520B1). Google Patents.
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